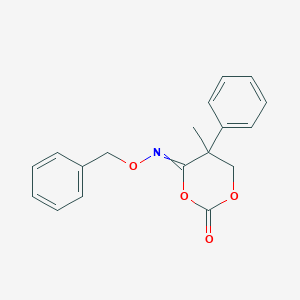![molecular formula C10H13Br3O B14012475 3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012475.png)
3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[221]heptan-2-one is a brominated bicyclic ketone with the molecular formula C10H12Br4O This compound is known for its unique structure, which includes a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of bromination and radical chemistry would apply similarly in an industrial setting, with considerations for scale-up and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide would yield an azide derivative, while reduction with LiAlH4 would produce a less brominated bicyclic ketone.
Applications De Recherche Scientifique
3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Investigated for its potential use in the synthesis of novel materials with specific properties.
Biological Studies: Studied for its effects on biological systems, including potential antimicrobial and antiviral activities.
Mécanisme D'action
The mechanism of action of 3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, it may interact with cellular components, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one: Similar structure but with fewer bromine atoms.
1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one: Another brominated derivative with a different substitution pattern.
Uniqueness
3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its multiple bromine atoms make it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.
Propriétés
Formule moléculaire |
C10H13Br3O |
|---|---|
Poids moléculaire |
388.92 g/mol |
Nom IUPAC |
3,3-dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H13Br3O/c1-8-4-3-6(9(8,2)5-11)10(12,13)7(8)14/h6H,3-5H2,1-2H3 |
Clé InChI |
UQWCFNOCILWLGO-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(C1(C)CBr)C(C2=O)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
![Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B14012397.png)
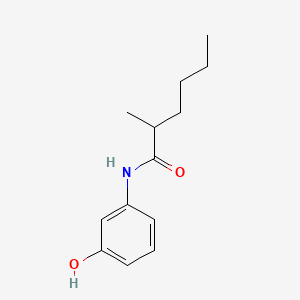
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
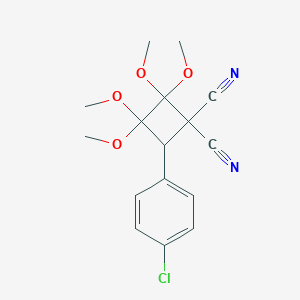

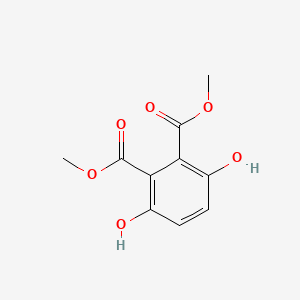
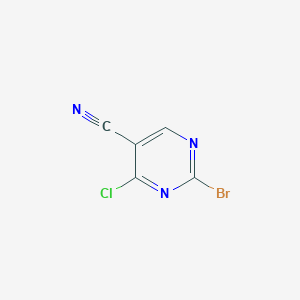
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
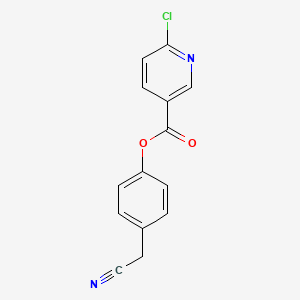
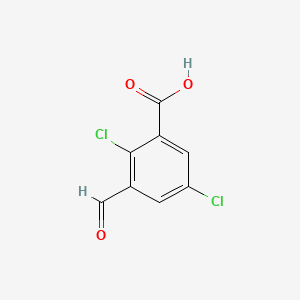
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)

